molecular formula C5H4ClN3S B2925016 6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 189116-10-7

6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B2925016
CAS RN: 189116-10-7
M. Wt: 173.62
InChI Key: BWXNNMPUFJNWOP-UHFFFAOYSA-N
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Description

“6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole” is a chemical compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives . It is a powder at room temperature .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3,4]thiadiazoles involves various methods. One such method involves the reaction of hydrazonoyl halides with alkyl carbothioates . Another approach involves the replacement of the thiazole ring with a 1,2,4-thiadiazole group .


Molecular Structure Analysis

The molecular structure of “6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole” can be represented by the InChI code: 1S/C5H5N3S/c1-4-2-8-5(7-4)9-3-6-8/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole” is a powder at room temperature . It has a molecular weight of 139.18 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Imidazo[2,1-b][1,3,4]thiadiazole derivatives, including those similar to 6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole, have been synthesized using various methods. For instance, a series of compounds were synthesized by reacting 2-amino-1,3,4-thiadiazoles with ethyl bromopyruvate and other reactants (Abignente et al., 1985). Another study reports the one-pot synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids using an ionic liquid (Ramprasad et al., 2016).

Molecular Structure and Assembly

  • The molecular structure and supramolecular assembly of imidazo[2,1-b][1,3,4]thiadiazole derivatives have been explored, revealing insights into their planarity and intermolecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Praveen et al., 2014).

Biological and Pharmacological Activities

  • Various imidazo[2,1-b][1,3,4]thiadiazole derivatives, including those structurally related to 6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole, have been investigated for their biological activities. These activities include antimycobacterial, antibacterial, antifungal, and anticancer properties. For example, a study reports significant antimycobacterial activity against Mycobacterium tuberculosis (Ramprasad et al., 2015). Another research demonstrated the cytotoxic potential of these derivatives against various cancer cell lines (Choodamani et al., 2021).

Antimicrobial and Antitubercular Effects

  • Several studies have highlighted the antimicrobial properties of imidazo[2,1-b][1,3,4]thiadiazole derivatives, with notable activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as potential antitubercular effects (Gadad et al., 2000).

Molecular Docking and In Silico Studies

  • In silico molecular docking studies have been conducted to understand the interaction of imidazo[2,1-b][1,3,4]thiadiazole derivatives with target enzymes, providing valuable insights for their potential as therapeutic agents (Choodamani et al., 2021).

Crystal Structure Analysis

  • The crystal structure of imidazo[2,1-b][1,3,4]thiadiazole derivatives has been analyzed, offering detailed insights into their molecular conformation and potential reactivity (Banu et al., 2014).

Safety and Hazards

The safety information for “6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole” includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Future research on “6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole” and its derivatives could focus on their potential applications in medicinal chemistry, given their various biological activities . Further studies could also explore their synthesis methods and mechanisms of action .

Mechanism of Action

Target of Action

The primary targets of 6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole are the cyclooxygenases (COX-1/COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole interacts with its targets, the cyclooxygenases, and inhibits their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the cyclooxygenases, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the levels of prostaglandins, which are potent mediators of inflammation, pain, and fever. The downstream effects of this inhibition include a reduction in inflammation and pain .

Pharmacokinetics

It is known that the compound undergoesbioactivation . This process involves the conversion of the compound into a more active form, which is then able to exert its effects. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and their impact on its bioavailability are currently unknown.

Result of Action

The primary result of the action of 6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole is a reduction in inflammation . By inhibiting the cyclooxygenases, the compound reduces the levels of prostaglandins, leading to a decrease in inflammation. In addition, the compound has been shown to have analgesic activities , providing relief from pain .

properties

IUPAC Name

6-chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3S/c1-3-8-9-2-4(6)7-5(9)10-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXNNMPUFJNWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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